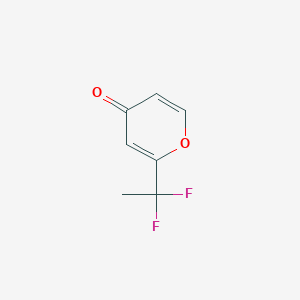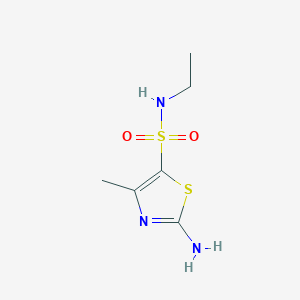
4-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazine-2-carboxylic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(((9H-芴-9-基)甲氧基)羰基)哌嗪-2-羧酸盐酸盐是一种化学化合物,其特征在于芴甲氧羰基 (Fmoc) 保护基连接到哌嗪环上。由于其能够在合成过程中保护氨基,因此该化合物通常用于肽合成。盐酸盐形式提高了其在水溶液中的溶解度,使其在各种应用中更加通用。
准备方法
合成路线和反应条件
4-(((9H-芴-9-基)甲氧基)羰基)哌嗪-2-羧酸盐酸盐的合成通常涉及以下步骤:
Fmoc 保护: 哌嗪-2-羧酸与芴甲氧羰基氯 (Fmoc-Cl) 在三乙胺 (TEA) 等碱的存在下反应,形成 Fmoc 保护的哌嗪衍生物。
纯化: 使用重结晶或柱色谱等技术纯化产物,以获得高纯度的所需化合物。
盐酸盐形成: 然后用盐酸处理 Fmoc 保护的哌嗪衍生物,形成盐酸盐,提高其溶解度和稳定性。
工业生产方法
该化合物的工业生产遵循类似的合成路线,但规模更大。该过程涉及:
批量合成: 使用大量的起始原料和试剂来批量生产该化合物。
自动化纯化: 采用工业规模的纯化技术,如大型色谱或结晶,以确保高纯度。
质量控制: 实施严格的质量控制措施,以确保最终产品的稳定性和纯度。
化学反应分析
反应类型
4-(((9H-芴-9-基)甲氧基)羰基)哌嗪-2-羧酸盐酸盐会发生各种化学反应,包括:
脱保护: 可以使用哌啶等碱去除 Fmoc 基团,露出游离的氨基。
取代: 该化合物可以参与亲核取代反应,其中哌嗪环充当亲核试剂。
偶联反应: 它通常用于肽偶联反应,其中它与羧酸反应形成肽键。
常见试剂和条件
脱保护: 二甲基甲酰胺 (DMF) 中的哌啶通常用于 Fmoc 脱保护。
偶联: 在肽偶联反应中使用 N,N'-二异丙基碳二亚胺 (DIC) 和羟基苯并三唑 (HOBt) 等试剂。
形成的主要产物
脱保护的氨基化合物: 去除 Fmoc 基团会产生游离的氨基衍生物。
肽产物: 与羧酸的偶联反应会导致肽的形成。
科学研究应用
4-(((9H-芴-9-基)甲氧基)羰基)哌嗪-2-羧酸盐酸盐在科学研究中具有广泛的应用:
化学: 它广泛用于固相肽合成 (SPPS) 作为氨基酸的保护基。
生物学: 该化合物用于合成用于生物学研究的基于肽的探针和抑制剂。
医学: 它在基于肽的治疗剂和药物递送系统的开发中发挥作用。
工业: 该化合物用于生产各种工业应用的特种化学品和材料。
作用机制
4-(((9H-芴-9-基)甲氧基)羰基)哌嗪-2-羧酸盐酸盐的主要作用机制在于它在肽合成中的保护基作用。Fmoc 基团保护哌嗪环的氨基,防止肽键形成过程中的不必要的副反应。合成完成后,可以在碱性条件下选择性地去除 Fmoc 基团,露出游离的氨基以进行进一步反应。
相似化合物的比较
类似化合物
Fmoc-Lys(Boc)-OH: 该化合物同时具有 Fmoc 和 Boc 保护基,用于肽合成。
Fmoc-Arg(Pbf)-OH: 含有 Fmoc 基团和 Pbf 保护基,用于肽合成中的精氨酸残基。
Fmoc-Gly-OH: 用于肽合成的更简单的 Fmoc 保护氨基酸。
独特性
4-(((9H-芴-9-基)甲氧基)羰基)哌嗪-2-羧酸盐酸盐由于其独特的结构而具有独特性,该结构将 Fmoc 保护基与哌嗪环结合在一起。这种组合提供了独特的反应性和溶解性,使其在合成复杂肽和基于肽的化合物中特别有用。
属性
分子式 |
C20H21ClN2O4 |
|---|---|
分子量 |
388.8 g/mol |
IUPAC 名称 |
4-(9H-fluoren-9-ylmethoxycarbonyl)piperazine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C20H20N2O4.ClH/c23-19(24)18-11-22(10-9-21-18)20(25)26-12-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17;/h1-8,17-18,21H,9-12H2,(H,23,24);1H |
InChI 键 |
JUDPRYMVHFNIFZ-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CC(N1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![(6-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine](/img/structure/B11804517.png)


